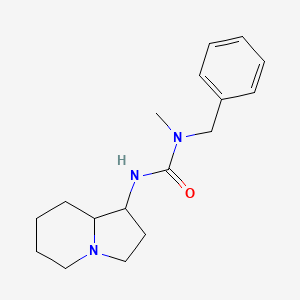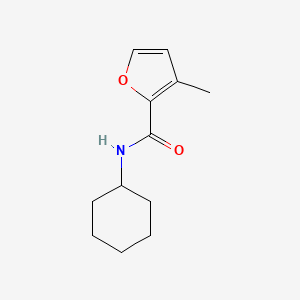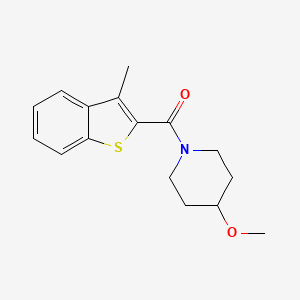
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, also known as OI-1, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. OI-1 belongs to the class of indolizidine alkaloids and has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine.
作用機序
The mechanism of action of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell division. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has also been shown to have other biochemical and physiological effects. Studies have shown that it has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
One of the advantages of using 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of action of other drugs. However, one of the limitations of using 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is its complex synthesis process, which makes it difficult and expensive to produce in large quantities.
将来の方向性
There are several future directions for research on 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea. One area of focus is the development of new cancer therapies that use 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea as a key component. Another area of focus is the development of new drugs that target the same enzymes as 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, but with improved pharmacological properties. Additionally, there is a need for further research on the biochemical and physiological effects of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, particularly in the treatment of inflammatory and neurodegenerative diseases.
合成法
The synthesis of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is a derivative of indolizidine. This is followed by a series of chemical reactions that involve the use of reagents such as sodium hydride, benzyl chloride, and methyl isocyanate. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has been the subject of several studies that have investigated its potential therapeutic properties. One of the most promising applications of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is in the treatment of cancer. Studies have shown that 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has anti-proliferative effects on cancer cells, which makes it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-1-benzyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(13-14-7-3-2-4-8-14)17(21)18-15-10-12-20-11-6-5-9-16(15)20/h2-4,7-8,15-16H,5-6,9-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBMJSIWFUFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)

![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)